Octadeca-11,13-dienal

Description

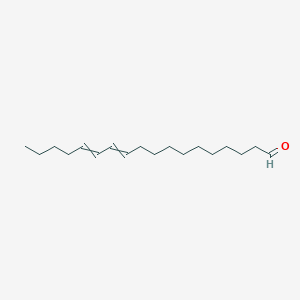

Structure

2D Structure

3D Structure

Properties

CAS No. |

96348-47-9 |

|---|---|

Molecular Formula |

C18H32O |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

octadeca-11,13-dienal |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-8,18H,2-4,9-17H2,1H3 |

InChI Key |

YMRRHPHPVJAAPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC=CCCCCCCCCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for Octadeca 11,13 Dienal and Stereoisomers

Strategic Approaches to Constructing the C18 Dienal Skeleton

The construction of the octadeca-11,13-dienal carbon backbone is typically achieved through convergent strategies, which involve the coupling of smaller, readily available building blocks. A common approach involves a modular assembly, for instance, a "C10 + C3 + C3" strategy. mdpi.com This method begins with a C10 fragment, often derived from a commercially available starting material like 10-bromo-1-decanol. mdpi.comnih.gov This fragment is then sequentially coupled with two C3 units to build the full C18 chain. Such strategies allow for the introduction of the key functional groups—the aldehyde and the conjugated diene—at specific, predetermined positions.

A critical consideration in these synthetic plans is the timing of the introduction of the aldehyde group. To prevent undesired side reactions and isomerization of the sensitive conjugated diene system, the formyl group is often introduced in a protected form, such as an acetal (B89532), early in the synthesis. mdpi.com This protecting group is then removed in one of the final steps to reveal the target aldehyde. This approach is crucial for maintaining the stereochemical integrity of the double bonds during subsequent transformations, such as oxidation reactions. mdpi.com These family-oriented and divergent strategies enable the efficient synthesis of various isomers from common intermediates. escholarship.org

Stereocontrolled and Regioselective Synthesis of Dienal Moieties

The precise arrangement of substituents around the double bonds (stereocontrol) and the specific placement of these bonds within the molecule (regioselectivity) are paramount in the synthesis of biologically active compounds like this compound. A variety of powerful synthetic methods are employed to achieve this control.

Wittig and Wittig-Schlosser Olefination Reactions

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into alkenes. wikipedia.orgpressbooks.publumenlearning.commasterorganicchemistry.com This reaction utilizes a phosphorus ylide (a Wittig reagent), which reacts with a carbonyl compound to form a four-membered ring intermediate that subsequently decomposes to yield an alkene and triphenylphosphine (B44618) oxide. lumenlearning.comlibretexts.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely determined by the reactants, avoiding the formation of isomeric mixtures that can occur with other methods. pressbooks.publibretexts.org

For the synthesis of specific stereoisomers of this compound, the stereochemical outcome of the Wittig reaction is crucial. Generally, non-stabilized ylides tend to produce Z-(cis)-alkenes, while stabilized ylides favor the formation of E-(trans)-alkenes. wikipedia.org The Wittig-Schlosser modification provides a method to generate the E-alkene from what would typically be a Z-selective Wittig reaction. acs.org This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, allowing for equilibration to the more stable threo betaine, which then proceeds to the E-alkene. wikipedia.org These reactions are instrumental in constructing the C11 and C13 double bonds with the desired geometry.

Hydroboration-Protonolysis for Stereoselective Double Bond Formation

Hydroboration is a versatile reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. wikipedia.org The hydroboration of alkynes is particularly useful in the synthesis of this compound, as it provides a method for the stereoselective formation of alkenes. The reaction proceeds via a syn-addition, meaning the hydrogen and boron atoms add to the same side of the alkyne, resulting in a vinylborane (B8500763) with a specific stereochemistry. wikipedia.orgscribd.com

Subsequent treatment of the vinylborane with a carboxylic acid, a process known as protonolysis, replaces the boron group with a hydrogen atom while retaining the stereochemistry of the double bond. scribd.comkvmwai.edu.in This hydroboration-protonolysis sequence allows for the conversion of an internal alkyne into a cis-alkene with high stereochemical purity. nih.govnobelprize.org By using sterically hindered boranes, such as dicyclohexylborane (B74569) or 9-borabicyclo[3.3.1]nonane (9-BBN), the reaction can be controlled to achieve monohydroboration of the alkyne. mdpi.comresearchgate.net This method is a key step in strategies for synthesizing specific isomers, particularly the (Z,Z) and (E,Z) isomers of this compound. mdpi.comnih.gov

Dess-Martin Oxidation and Alternative Alcohol Oxidation Protocols

The final step in many syntheses of this compound is the oxidation of a primary alcohol to the corresponding aldehyde. The Dess-Martin periodinane (DMP) is a widely used reagent for this transformation due to its mild reaction conditions and high chemoselectivity. wikipedia.orgorganic-chemistry.org DMP can oxidize primary alcohols to aldehydes efficiently at room temperature and neutral pH, often with short reaction times and simplified workups. wikipedia.orgpitt.edu

A key advantage of DMP is its ability to oxidize alcohols without affecting other sensitive functional groups that may be present in the molecule, such as the conjugated diene system in this compound. wikipedia.orgpitt.edu This is crucial, as other oxidation methods can sometimes lead to isomerization of the double bonds. researchgate.net The reaction proceeds through the formation of a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation to yield the aldehyde. wikipedia.org While DMP is highly effective, alternative reagents like pyridinium (B92312) dichromate (PDC) have also been used for this oxidation step. acs.org The choice of oxidant is critical to ensure high yield and prevent loss of isomeric purity in the final product. acs.orgresearchgate.net

| Oxidation Method | Reagent | Key Advantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Mild conditions, high chemoselectivity, tolerates sensitive functional groups. wikipedia.orgorganic-chemistry.orgpitt.edu |

| PDC Oxidation | Pyridinium Dichromate (PDC) | Effective for oxidizing primary alcohols to aldehydes. acs.org |

Palladium-Catalyzed Coupling Reactions for Dienyl Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly useful for constructing conjugated diene systems. rsc.orgacs.orgwiley.comrsc.org Reactions such as the Sonogashira-Hagihara coupling, which joins a vinyl halide with a terminal alkyne, can be employed to create an enyne precursor to the diene. nih.gov This enyne can then be selectively reduced to form the desired diene stereoisomer.

Another approach involves the direct coupling of organometallic reagents with vinyl halides. For example, a palladium-catalyzed coupling can be used to join two different alkenyl fragments, providing a direct route to the conjugated diene system. These methods offer high regio- and stereoselectivity, making them valuable for the synthesis of complex molecules like this compound. rsc.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving the desired outcome and high yields. acs.orgbohrium.com

Approaches to Specific (Z,Z), (E,Z), (Z,E), and (E,E) Isomers

The synthesis of each specific stereoisomer of this compound requires a carefully designed sequence of reactions that leverages the methods described above.

(Z,Z) -Isomer : The synthesis of the (11Z,13Z)-isomer often employs a strategy involving two sequential Wittig reactions with Z-selective conditions or a combination of Wittig olefination and hydroboration-protonolysis. mdpi.comnih.gov For instance, a C10 aldehyde can be reacted with a phosphorus ylide to form the C11=Z-double bond. After further elaboration, a terminal alkyne can be introduced and subsequently converted to the C13=Z-double bond via hydroboration-protonolysis. mdpi.comnih.gov

(E,Z) -Isomer : To obtain the (11E,13Z)-isomer, a common route involves a Wittig-Schlosser reaction to establish the E-configured double bond at C11, followed by a Z-selective Wittig reaction or a hydroboration-protonolysis sequence for the C13 double bond.

(Z,E) -Isomer : The synthesis of the (11Z,13E)-isomer can be achieved by first performing a Z-selective Wittig reaction to create the C11 double bond. mdpi.com The C13=E-double bond can then be formed through methods like the Julia olefination or by stereoselective reduction of an enyne precursor. A modular C10 + C3 + C3 approach has been successfully used, where a cis-Wittig olefination establishes the Z-double bond, and hydroboration-protonolysis of an alkyne installs the E-double bond.

(E,E) -Isomer : The all-trans or (11E,13E)-isomer is often synthesized using methods that favor the formation of E-double bonds. This can include using stabilized Wittig reagents in both olefination steps or employing palladium-catalyzed coupling reactions designed to yield E,E-dienes.

The stereochemical purity of the final product is a critical parameter, and purification techniques such as medium-pressure liquid chromatography on silver nitrate-impregnated silica (B1680970) gel are often necessary to separate the desired isomer from any minor stereoisomeric byproducts. acs.org

| Isomer | Key Synthetic Steps |

| (11Z,13Z) | Z-selective Wittig reaction, Hydroboration-protonolysis of an alkyne. mdpi.comnih.gov |

| (11E,13Z) | Wittig-Schlosser reaction for E-alkene, Z-selective Wittig for Z-alkene. |

| (11Z,13E) | Z-selective Wittig reaction, Julia olefination or reduction of an enyne for E-alkene. mdpi.com |

| (11E,13E) | Stabilized Wittig reagents, Palladium-catalyzed coupling. acs.org |

Synthesis of Octadecadienal (B8547390) Derivatives for Research Purposes

The synthesis of octadecadienal derivatives, particularly the corresponding alcohols (octadecadienols) and their acetates, is crucial for research, primarily in the field of chemical ecology where these compounds often function as insect pheromones. The stereochemistry of the double bonds is critical to their biological function, necessitating highly stereoselective synthetic strategies.

The synthesis of octadecadienols and their acetates often serves as the penultimate step before oxidation to the final aldehyde. Various methodologies have been developed to construct the C18 carbon chain with precisely controlled geometry of the conjugated diene system.

Common strategies involve building the carbon skeleton through coupling reactions, such as Wittig reactions, Sonogashira coupling, or copper-catalyzed cross-coupling, followed by functional group manipulations. researchgate.net The protection of functional groups, such as the hydroxyl group, is a common tactic throughout these multi-step syntheses. researchgate.net The tetrahydropyranyl (THP) ether is a frequently used protecting group for alcohols, which can be installed using dihydropyran with an acid catalyst like Amberlyst-15. researchgate.net

A key reaction for introducing specific double bond geometries is the Wittig reaction. researchgate.net Unstabilized ylides typically lead to (Z)-alkenes, while the Schlosser modification can be used to favor the (E)-isomer. researchgate.netacs.org For instance, the synthesis of (11Z,13E)-hexadecadien-1-ol, a related compound, was achieved via a Wittig reaction between a phosphonium (B103445) salt and (E)-2-pentenal. researchgate.net

The alkyne zipper reaction, which involves the isomerization of an internal alkyne to a terminal alkyne, is another powerful tool used in the synthesis of long-chain unsaturated compounds like octadecadienol (B8486778) derivatives. mdpi.comresearchgate.net This methodology was employed in the synthesis of (2E,13Z)-2,13-octadecadien-1-yl acetate (B1210297). mdpi.comresearchgate.net Another approach utilizes the carbocupration of acetylene, followed by alkylation, to produce stereoisomerically pure products like (Z,Z)-3,13-octadecadien-1-yl acetate. unige.ch

Once the desired octadecadienol is obtained, it can be converted to the corresponding acetate. researchgate.net This is typically achieved through esterification with reagents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or an acid catalyst. researchgate.net

The final step in preparing the target aldehyde, this compound, from the synthesized alcohol involves oxidation. Reagents such as pyridinium dichromate (PDC) or Dess-Martin periodinane are effective for this transformation, generally proceeding without causing isomerization of the double bonds. acs.orgresearchgate.net

Below is a table summarizing synthetic approaches to various octadecadienol and acetate isomers.

| Compound | Key Synthetic Steps | Starting Materials (Examples) | Reagents/Catalysts (Examples) | Reference |

| (2E,13Z)-2,13-Octadecadien-1-yl acetate | Alkyne zipper reaction, Coupling | Internal alkyne precursors | NaAPA, CuBr | mdpi.comresearchgate.net |

| (Z,Z)-3,13-Octadecadien-1-yl acetate | Carbocupration of acetylene, Alkylation | Acetylene, Ethylene oxide | Organocuprate reagents | unige.ch |

| (E,E)-2,13-Octadecadien-1-ol acetate | Esterification of parent alcohol | (E,E)-2,13-Octadecadien-1-ol | Acetic anhydride, H₂SO₄ | |

| (11Z,13E)-Hexadecadien-1-ol & Acetate* | Wittig reaction, Acetylation | 11-Bromoundecanol, (E)-2-Pentenal | PPh₃, NaOEt, Acetic anhydride | researchgate.net |

| Note: This is a C16 analogue, but the synthetic principles are directly applicable. |

The synthesis of chiral, non-racemic derivatives of octadecadienal, such as hydroxylated or epoxidized forms, requires advanced enantioselective methods. These methods aim to introduce stereocenters with high fidelity, which is essential as the biological activity of such molecules is often dependent on their absolute configuration.

Enantioselective Epoxidation: Optically active epoxides are valuable chiral building blocks. mdpi.com The epoxidation of the double bonds in an octadecadienal precursor can be achieved using various asymmetric epoxidation techniques. While specific examples for this compound are not prevalent, general methods for the enantioselective epoxidation of alkenes are well-established and applicable. These include methods like the Shi epoxidation, which uses a chiral ketone catalyst derived from fructose, and various metal-catalyzed systems. organic-chemistry.org

A relevant example is the epoxidation of (Z)-13-hexadecen-11-ynyl acetate, an analogue of a processionary moth pheromone, to create a chiral epoxy derivative. researchgate.net For the synthesis of 2,2-disubstituted terminal epoxides, the catalytic asymmetric Corey-Chaykovsky epoxidation using a heterobimetallic La-Li₃-BINOL complex has proven effective for a range of ketones, providing epoxides in high yield and enantioselectivity (up to 97% ee). mdpi.comnih.gov This strategy could be applied to a ketone precursor of the target molecule. The enantioselectivity of such reactions can be highly dependent on steric factors around the reaction center. nih.gov

Enantioselective Hydroxylation: Introducing a hydroxyl group enantioselectively can be accomplished through several strategies. Asymmetric dihydroxylation, pioneered by Sharpless, allows for the conversion of alkenes into chiral diols with high enantiomeric excess using osmium tetroxide and chiral ligands. For introducing a single chiral hydroxyl group, methods involving the reductive coupling of aldehydes with other molecules are employed. For example, nickel-catalyzed reductive coupling reactions can produce vic-aminoalcohol derivatives in high optical purity. nih.gov

Another modern approach involves the enantioselective alkynylation of carbonyl compounds. For instance, the addition of terminal alkynes to isatins, mediated by dimethylzinc (B1204448) and a chiral ligand, can produce chiral propargylic alcohols with moderate to excellent enantioselectivity. uva.es A similar strategy could be envisioned where an alkynyl fragment is added to an aldehyde precursor of octadecadienal, establishing a chiral center that will bear a hydroxyl group in the final product. The development of chiral Brønsted acids has also enabled reactions like asymmetric iminium ion cyclization, showcasing the power of organocatalysis in creating chiral centers. rsc.org

Ecological Roles and Signaling Functions of Octadecadienals

Octadecadienals as Semiochemicals in Interspecies Communication

In the vast and complex world of insect communication, chemical signals are paramount for survival and reproduction. Octadecadienals have been identified as key components of sex pheromones in several insect orders, most notably Lepidoptera.

Research has firmly established the role of octadecadienals as essential sex pheromone components for various species within the Lepidoptera order. In the family Sesiidae, commonly known as clearwing moths, specific octadecadienal (B8547390) isomers are crucial for attracting mates. For instance, (2E,13Z)-octadeca-2,13-dienal has been identified as a sex pheromone component in Sesia apiformis, the hornet moth. researchgate.net Similarly, this same compound was found in Macroscelesia japona and M. longipes. researchgate.net The identification of these compounds often involves the analysis of female pheromone gland extracts. researchgate.netsakura.ne.jp

Within the Notodontidae family, (13Z,15E)-octadecadienal has been identified as the active sex pheromone component of Micromelalopha siversi, a defoliator of poplar trees. researchgate.net This identification was the first report of this specific compound as a lepidopteran pheromone. researchgate.net Other related compounds, such as (11Z,13Z)-hexadecadienal and its derivatives, are also key sex pheromones for many Notodontidae species. mdpi.com

The table below summarizes the identification of Octadeca-11,13-dienal and related compounds as sex pheromones in different Lepidoptera species.

| Family | Species | Pheromone Component(s) |

| Sesiidae | Sesia apiformis | (2E,13Z)-octadeca-2,13-dienal researchgate.net |

| Sesiidae | Macroscelesia japona | (2E,13Z)-2,13-octadecadienal researchgate.netsakura.ne.jp |

| Notodontidae | Micromelalopha siversi | (13Z,15E)-octadecadienal researchgate.net |

| Notodontidae | N. dromedaries | (11Z,13Z)-hexadecadienal mdpi.com |

| Notodontidae | N. torva | (11Z,13Z)-hexadecadien-1-yl acetate (B1210297) mdpi.com |

| Notodontidae | Heterocampa guttivitta | (Z)-13-hexadecen-11-ynal mdpi.com |

The biological activity of pheromones is highly dependent on the specific geometric isomers present in the blend. Different species often utilize unique ratios of isomers to ensure reproductive isolation. acs.org The synthesis and field evaluation of all four geometric isomers of 2,13-octadecadienal revealed that lures containing the (2E,13Z)-isomer as the main component were specifically attractive to males of certain Sesiidae species. researchgate.netsakura.ne.jp

In the case of Micromelalopha siversi, while four geometric isomers of 13,15-octadecadienal were synthesized and tested, only (13Z,15E)-octadecadienal showed significant electrophysiological activity and attractiveness to male moths in field traps. researchgate.net The other isomers, including (13Z,15Z)-octadecadienal, elicited no activity. researchgate.net This highlights the critical importance of the correct stereochemistry for pheromonal function.

The table below illustrates the differential activity of geometric isomers of octadecadienals in pheromone blends.

| Species | Active Isomer(s) | Inactive/Less Active Isomers |

| Macroscelesia japona | (2E,13Z)-2,13-octadecadienal researchgate.netsakura.ne.jp | Other geometric isomers of 2,13-octadecadienal researchgate.netsakura.ne.jp |

| Micromelalopha siversi | (13Z,15E)-octadecadienal researchgate.net | (13Z,15Z)-octadecadienal, (13E,15E)-octadecadienal, (13E,15Z)-octadecadienal researchgate.net |

Electroantennographic detection (EAD) is a powerful technique used to identify which compounds in a complex mixture are biologically active. This method involves passing volatile compounds over an insect's antenna and measuring the electrical response. EAD studies have been instrumental in confirming the pheromonal activity of octadecadienals.

For example, in studies on Micromelalopha siversi, coupled gas chromatography-electroantennographic detection (GC-EAD) showed that of the various compounds present in female pheromone extracts, only (13Z,15E)-octadecadienal elicited an electrophysiological response from male antennae. researchgate.net Similarly, GC-EAD was used to identify EAG-active components in the pheromone gland extracts of the sesiid moth Nokona pernix, which were identified as isomers of 3,13-octadecadien-1-ol. sakura.ne.jp This technique provides direct evidence of an insect's olfactory sensitivity to a specific compound, thereby confirming its potential role as a pheromone.

Role in Plant Biological Processes

Beyond their role in insect communication, octadecadienals and related compounds are also integral to plant physiology, particularly in orchestrating defense responses against herbivores and pathogens.

Plants possess a sophisticated defense system that relies on a complex network of signaling molecules. Oxylipins, a class of oxygenated fatty acids that includes octadecadienals, are key players in these defense signaling pathways. researchgate.net The biosynthesis of many plant oxylipins, including the well-known defense hormone jasmonic acid (JA), originates from the oxygenation of polyunsaturated fatty acids like linoleic and linolenic acid. jst.go.jpnih.gov

The octadecanoid pathway, which leads to the production of jasmonic acid, is a central component of plant defense. acs.org When a plant is wounded or attacked by herbivores, the synthesis of jasmonates is induced, triggering a cascade of defense responses. mdpi.com While research has heavily focused on jasmonic acid, other oxylipins, including various keto-octadecadienoic acids (KODEs), have been shown to accumulate in response to jasmonic acid treatment and pathogenic infection in rice. jst.go.jp This suggests a broader role for C18 fatty acid derivatives in plant defense signaling.

One of the key outcomes of plant defense signaling is the production and accumulation of secondary metabolites. These compounds, which are not directly involved in growth and development, often have antimicrobial or anti-herbivore properties. researchgate.net

Studies in rice have demonstrated that treatment with 9- and 13-keto-octadecadienoic acids (KODEs) can induce the accumulation of defensive secondary metabolites, such as sakuranetin, naringenin, and serotonin. jst.go.jp This induced accumulation of phytoalexins (antimicrobial compounds) suggests that these dienals can act as signaling molecules to activate the production of chemical defenses. jst.go.jp The ability of these oxylipins to elicit a defense response indicates their important role in priming the plant for a more robust defense against subsequent attacks.

Broader Biological System Interactions

Octadecanoids, a diverse class of lipids derived from the oxygenation of 18-carbon fatty acids, are increasingly recognized for their significant roles in a wide array of biological processes. nih.govacs.org While initially studied extensively as phytohormones in plants, their importance in mammalian, bacterial, and fungal systems is now a rapidly expanding field of research. nih.govacs.org

Contribution to Complex Biological Systems (General Octadecanoid Role)

Octadecanoids are integral components of complex biological systems, contributing to a multitude of physiological and pathophysiological processes. nih.gov These oxygenated fatty acids are not merely metabolic intermediates but function as potent signaling molecules. researchgate.net In mammals, their biosynthesis occurs through the action of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes, as well as through non-enzymatic autoxidation. acs.orgacs.org The gut microbiome has also been identified as a significant source of octadecanoid production. nih.govacs.org

The functional roles of octadecanoids are diverse and impact several key biological functions:

Inflammation and Immune Modulation: Octadecanoids are deeply involved in the mediation of inflammation and immune responses. nih.govresearchgate.net For instance, oxidized octadecadienoic acids (oxiODE) are vital for controlling the immune system, while oxidized octadecatrienoic acids (oxiOTrE) exhibit anti-inflammatory properties. lipotype.com Specific octadecanoids can modulate inflammatory transcription and the abundance of pro-inflammatory compounds. biorxiv.orgbiorxiv.org

Cell Proliferation and Tissue Modulation: These lipid mediators play a role in regulating cell proliferation and modulating tissue structure. nih.govresearchgate.net

Metabolic Regulation: Recent studies have highlighted the involvement of octadecanoids in key metabolic processes. nih.govresearchgate.net

Nociception and Pain Transmission: Octadecanoids are implicated in the signaling pathways related to pain transmission and nociception. nih.govresearchgate.net

Epidermal Barrier Formation: They are crucial for the formation and maintenance of the skin's epidermal barrier. nih.gov

Interspecies Signaling: In symbiotic relationships, such as those between cnidarians (like sea anemones) and dinoflagellates, octadecanoids act as signaling molecules that may regulate inter-partner recognition and homeostasis. biorxiv.orgbiorxiv.org

The table below summarizes some of the key biological roles attributed to the broader class of octadecanoids.

| Biological Process | General Role of Octadecanoids |

| Inflammation | Modulation of inflammatory responses; can be both pro- and anti-inflammatory. researchgate.netlipotype.com |

| Immune Regulation | Control of immune system functions and modulation of immune cells. researchgate.netlipotype.com |

| Cell Signaling | Act as signaling molecules in various pathways, including those for growth and development. nih.govnih.gov |

| Tissue Homeostasis | Involved in tissue structure modulation and barrier formation (e.g., skin). nih.gov |

| Symbiosis | Mediate communication and homeostasis between symbiotic partners. biorxiv.orgbiorxiv.org |

Potential as Biomarkers in Biological Systems (General Octadecanoid Role)

The distinct profiles of octadecanoids in different physiological and pathological states underscore their potential as valuable biomarkers for health and disease. nih.govacs.org The analysis of these lipids in biological samples can offer insights into underlying biological processes.

Markers of Symbiosis and Cellular Stress: In the symbiosis between the sea anemone Exaiptasia diaphana and its dinoflagellate symbionts, specific octadecanoids serve as indicators of the symbiotic state. For example, a 32-fold increase in symbiont-derived 13(S)-hydroxy-octadecatetraenoic acid (13(S)-HOTE) in the host anemone suggests it could be a biomarker for this specific symbiotic relationship. biorxiv.orgbiorxiv.org Conversely, a higher abundance of octadecanoids derived from autoxidation can indicate cellular stress, as seen in associations with non-native symbionts. biorxiv.orgbiorxiv.org

Markers of Disease: Certain octadecanoids are being investigated as potential biomarkers for various human diseases. wikipedia.org For example, plasma linoleate (B1235992) diols have been suggested as potential biomarkers for severe COVID-19 infections. nih.gov Changes in the levels of specific octadecanoids like 13-S-hydroxyoctadecadienoic acid (13(S)-HODE) have been noted in various conditions, although their utility as definitive markers is still under investigation. wikipedia.orgresearchgate.net

Indicators of Pathogenic Infection: In plants, the accumulation of specific keto-octadecadienoic acids (KODEs), such as 13-oxooctadeca-9,11-dienoic acid, is induced not only by signaling molecules like jasmonic acid but also by pathogenic infection, suggesting their role as markers of a defense response. jst.go.jp

The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), is crucial for the accurate detection and quantification of various octadecanoid isomers in complex biological samples, which will further enhance their utility as biomarkers. caymanchem.com

The table below details specific octadecanoids and their potential biomarker applications.

| Potential Biomarker | Associated Biological System/Condition | Research Finding |

| 13(S)-hydroxy-octadecatetraenoic acid (13(S)-HOTE) | Cnidarian-dinoflagellate symbiosis | A 32-fold increase was observed in the host anemone upon symbiosis, suggesting its role as a biomarker for the symbiotic state. biorxiv.orgbiorxiv.org |

| Autoxidation-derived octadecanoids | Cellular Stress in Symbiosis | Higher abundance was noted in anemones with non-native symbionts, indicating cellular stress. biorxiv.orgbiorxiv.org |

| Linoleate diols | Severe COVID-19 | Plasma levels of these diols are being explored as potential biomarkers for severe infections. nih.gov |

| 13-oxooctadeca-9,11-dienoic acid (13-KODE) | Plant Defense Response | Accumulation is induced in rice leaves following pathogenic infection. jst.go.jp |

Advanced Analytical Methodologies for Octadeca 11,13 Dienal Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of octadeca-11,13-dienal, enabling its separation from complex matrices and the resolution of its various isomers. The choice of technique is critical, as the stability of the dienal can be compromised under certain analytical conditions.

Gas Chromatography (GC) for Volatile Dienal Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and frequently used technique for the analysis of volatile compounds like dienals. nih.gov In this method, the sample is volatilized and separated into its components as it moves through a capillary column. The choice of the GC column is vital for separating geometric isomers; non-polar columns, such as those with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), are commonly employed for this purpose.

However, a significant challenge in the GC analysis of conjugated dienals, such as isomers of octadecadienal (B8547390), is the potential for thermal isomerization. nih.gov Research on the closely related 2,13- and 3,13-octadecadienals has shown that isomerization of double bonds can occur during analysis, even when using a cool on-column injection technique designed to minimize thermal stress. nih.gov This can lead to inaccurate identification and quantification of the specific isomers present in a sample.

Table 1: Typical Gas Chromatography Parameters for Volatile Aldehyde Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Injector Type | Split/Splitless or Cool On-Column | To introduce the sample onto the column with minimal thermal degradation. nih.gov |

| Column Type | Non-polar capillary (e.g., DB-5, HP-5MS) | To separate compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | To carry the sample through the column. |

| Oven Program | Temperature ramp (e.g., 40°C hold, then increase 3°C/min to 200°C) | To elute compounds in order of their volatility and interaction with the stationary phase. nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | For identification and quantification of the separated compounds. nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC for the analysis of thermally sensitive compounds like this compound. Studies have demonstrated that HPLC analysis using a reversed-phase column, such as an octadecylsilane (B103800) (ODS or C18) column, can be performed without causing isomerization of the dienal isomers. nih.gov

This technique is particularly effective for resolving the geometric isomers (ZZ, EZ, ZE, and EE) of dienals. The isomers typically elute in a predictable order based on their polarity and shape. For related octadecadienals, the observed elution order on an ODS column is ZZ, followed by EZ, ZE, and finally EE. nih.gov Conjugated dienals, including the 11,13-isomer, possess a chromophore that allows for sensitive detection using a UV detector, typically at a wavelength around 235 nm, enabling the detection of nanogram quantities. nih.gov

Table 2: HPLC Isomer Elution Order on a Reversed-Phase Column

| Elution Order | Isomer Configuration |

|---|---|

| 1 | (11Z, 13Z) |

| 2 | (11E, 13Z) |

| 3 | (11Z, 13E) |

| 4 | (11E, 13E) |

Based on the typical elution pattern for dienal isomers. nih.gov

Prevention of Isomerization During Chromatographic Analysis

The primary strategy to prevent the isomerization of this compound during analysis is the selection of an appropriate chromatographic method. As established, HPLC is the preferred technique for analyzing the geometric isomers of octadecadienals because it operates at ambient temperature, thereby avoiding the thermal stress that causes rearrangement of the double bonds. nih.gov

When GC analysis is necessary, efforts to minimize isomerization include using cool on-column injection techniques. However, research indicates that this may not completely prevent the isomerization of certain double bonds in conjugated aldehyde structures. nih.gov Another approach involves chemical derivatization. For instance, converting the aldehyde to a more stable diethyl acetal (B89532) has been used to protect the sensitive diene functionality during purification and analysis of related compounds. For enhanced detection sensitivity in HPLC, particularly for non-conjugated dienals that lack a strong chromophore, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) can be employed. nih.gov

Spectrometric Characterization and Structural Confirmation

Following chromatographic separation, spectrometric techniques are essential for the unambiguous identification and structural elucidation of this compound. Mass spectrometry provides molecular weight and fragmentation data, while nuclear magnetic resonance spectroscopy is unparalleled for determining the precise stereochemistry of the isomers.

Mass Spectrometry (MS) and Tandem MS for Molecular Identification

Mass spectrometry, especially when coupled with a chromatographic inlet (GC-MS or LC-MS), is a cornerstone for the molecular identification of this compound. nih.govresearchgate.net In GC-MS, the separated compound is ionized and fragmented, producing a unique mass spectrum that serves as a "fingerprint" for identification.

For analyses conducted with HPLC, LC-MS can be employed. The use of atmospheric pressure chemical ionization (APCI) has proven effective for related octadecadienal derivatives, showing a strong deprotonated molecule ion ([M-H]⁻). nih.gov This helps to confirm the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by selecting a specific parent ion and fragmenting it further to generate daughter ions. nih.gov This technique can help to deduce the positions of double bonds and other structural features, significantly increasing the confidence in the compound's identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the stereochemical assignment of this compound isomers. researchgate.net ¹H NMR, in particular, provides detailed information about the chemical environment of each proton in the molecule, allowing for the determination of the geometry (E or Z) of the double bonds through the analysis of proton-proton coupling constants (J-values).

For a conjugated dienal system like that in this compound, the olefinic protons (at C11, C12, C13, and C14) will have characteristic chemical shifts and coupling constants that differ for each of the four possible geometric isomers. Analysis of related 2,13- and 3,13-octadecadienals demonstrates that the splitting pattern of the aldehyde proton (at C1) can also help distinguish between positional isomers. researchgate.net The coupling constants for protons across a double bond are typically larger for the trans (E) configuration (~15 Hz) compared to the cis (Z) configuration (~10 Hz), allowing for unambiguous assignment. researchgate.net

Table 3: Representative ¹H NMR Data for Distinguishing Dienal Isomers

| Proton(s) | Feature | (Z,Z)-Isomer | (E,Z)-Isomer | (Z,E)-Isomer | (E,E)-Isomer |

|---|---|---|---|---|---|

| Aldehyde (C1-H) | Splitting Pattern | Triplet | Triplet | Triplet | Triplet |

| Olefinic (C11-C14) | Chemical Shift (ppm) | ~5.2-6.5 | ~5.3-6.6 | ~5.3-6.6 | ~5.5-6.2 |

| Olefinic (C11-C12) | Coupling Constant (J, Hz) | ~10-11 (Z) | ~15 (E) | ~10-11 (Z) | ~15 (E) |

| Olefinic (C13-C14) | Coupling Constant (J, Hz) | ~10-11 (Z) | ~10-11 (Z) | ~15 (E) | ~15 (E) |

Note: Data are illustrative based on the principles of NMR spectroscopy for conjugated dienals and data from analogous compounds. researchgate.net

UV Detection for Conjugated Diene Systems

The chemical structure of this compound features a conjugated diene system, which is a key chromophore that allows for its detection using ultraviolet (UV) spectroscopy. Conjugated systems, characterized by alternating single and double bonds, exhibit characteristic absorption of UV light due to π to π* electronic transitions. The extent of conjugation directly influences the wavelength of maximum absorption (λmax). As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic shift (a shift to longer wavelengths).

Integrated Analytical Platforms

The comprehensive analysis of this compound and its derivatives often requires the integration of separation techniques with sensitive detection methods. These integrated platforms provide a wealth of information, from chemical profiling to assessing biological interactions.

GC-MS for Chemical Profile Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for the identification of the compound.

The mass spectrum of a long-chain aldehyde like this compound would be expected to show a molecular ion peak (M+), although it may be of low intensity, corresponding to its molecular weight. Characteristic fragmentation patterns for long-chain aldehydes include the loss of water (M-18), an ethyl group (M-29), or a propyl group (M-43). Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway. The specific fragmentation pattern of the conjugated diene system would provide further structural information. For instance, in the analysis of the sex pheromone of the navel orangeworm, (Amyelois transitella), GC-MS was instrumental in confirming the presence of the related compound (Z,Z)-11,13-hexadecadienal in female gland extracts.

Typical GC-MS Fragmentation Ions for Long-Chain Aldehydes

| Ion | Description | Significance |

|---|---|---|

| [M]+ | Molecular Ion | Indicates the molecular weight of the compound. |

| [M-18]+ | Loss of Water | Common fragment for compounds containing a hydroxyl group or for some aldehydes. |

| [M-29]+ | Loss of an Ethyl Group or CHO | Characteristic of aldehydes. |

| [M-43]+ | Loss of a Propyl Group | Indicates cleavage of the alkyl chain. |

LC-MS for Polar Derivative Analysis

While GC-MS is well-suited for volatile compounds, the analysis of more polar derivatives of this compound, or its analysis in complex biological matrices, often benefits from Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS separates compounds in the liquid phase before they are introduced into the mass spectrometer. This technique is particularly useful for compounds that are thermally labile or not sufficiently volatile for GC.

For long-chain aldehydes, derivatization is often employed to enhance their ionization efficiency and chromatographic behavior in LC-MS. Common derivatizing agents include those that introduce a readily ionizable group, such as a quaternary ammonium (B1175870) or a pyridinium (B92312) moiety. For instance, 2,4-dinitrophenylhydrazine (DNPH) can be used to form stable, colored derivatives that can be detected by both UV and mass spectrometry. In a study on related octadecadienals, derivatization with DNPH followed by LC-MS with atmospheric pressure chemical ionization (APCI) resulted in a strong [M-1]- ion, enabling highly sensitive analysis. This approach would be applicable to the analysis of this compound and its polar metabolites.

Common Derivatization Reagents for LC-MS Analysis of Aldehydes

| Reagent | Derivative Formed | Ionization Mode |

|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Negative Ion (APCI/ESI) |

| Girard's Reagent T | Hydrazone with a quaternary ammonium group | Positive Ion (ESI) |

| Dansyl Hydrazine | Dansylhydrazone | Positive Ion (ESI) |

GC-EAD for Neurophysiological Activity Assessment

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify biologically active volatile compounds, particularly insect pheromones. In this setup, the effluent from the GC column is split into two streams. One stream goes to a standard GC detector (like a Flame Ionization Detector, FID), while the other is passed over an insect's antenna. If a compound eluting from the GC column is detected by the olfactory receptors on the antenna, it elicits an electrical response, which is recorded as an electroantennogram (EAG).

This technique is invaluable for studying the role of this compound as a potential pheromone component. By comparing the GC-FID chromatogram with the simultaneous EAG recording, researchers can pinpoint the exact compounds in a complex mixture that are neurophysiologically active for a particular insect species. For example, GC-EAD analysis of the pheromone gland extracts of the moth Micromelalopha siversi revealed that (13Z,15E)-octadecadienal was the only compound to elicit an electrophysiological response from the male antennae, confirming its role as a sex pheromone component. A similar approach could be used to determine the biological relevance of different isomers of this compound.

Advanced Techniques for Isomeric and Chiral Analysis

Gas-Phase Chiral Separations by Ion Mobility Mass Spectrometry

The presence of double bonds in this compound allows for the existence of geometric isomers (cis/trans or Z/E). Furthermore, if chiral centers are present in the molecule or its derivatives, enantiomers may exist. Distinguishing between these isomers is crucial as they can have vastly different biological activities. Ion Mobility Mass Spectrometry (IM-MS) is an emerging technique that offers a unique approach to the separation and analysis of isomers in the gas phase.

In IM-MS, ions are separated based on their size, shape, and charge as they drift through a gas-filled tube under the influence of a weak electric field. Isomers with different three-dimensional structures will have different collision cross-sections with the drift gas, leading to different drift times and thus, separation.

For chiral analysis, a chiral modifier can be introduced into the drift gas. The transient diastereomeric complexes formed between the enantiomers and the chiral modifier have different stabilities and conformations, resulting in different drift times and allowing for their separation. While the direct application of this technique to long-chain unsaturated aldehydes like this compound is not yet widely documented, the principles of IM-MS suggest its significant potential. The subtle differences in the shapes of the geometric and potential chiral isomers of this compound could be exploited for their separation and identification using this advanced methodology. This would provide a powerful tool for stereoisomer-specific research into the biological functions of this compound.

Molecular Mechanisms of Octadecadienal Action and Interaction

Ligand-Receptor Interactions in Pheromone Perception

Octadeca-11,13-dienal is a long-chain unsaturated aldehyde that can function as a signaling molecule, particularly in the context of insect pheromones. The perception of such chemical cues is a highly specific process initiated by the binding of the ligand (the pheromone molecule) to specialized receptor proteins located in the dendritic membranes of olfactory sensory neurons. chemecol.org These receptors are often members of the G-protein coupled receptor superfamily or ligand-gated ion channels. chemecol.orgresearchgate.net

In moths, for instance, male antennae are finely tuned to detect specific pheromone components released by females. researchgate.net These molecules enter the antennal sensilla and are transported by pheromone-binding proteins (PBPs) to the membrane-bound pheromone receptors (PRs). researchgate.net The activation of these receptors is the critical first step that triggers a cascade of intracellular events, leading to an electrical signal that is processed by the insect's brain, ultimately resulting in a behavioral response, such as orientation towards a potential mate. science.govscience.gov

The specificity of this interaction is paramount. Studies on various moth species have demonstrated that a single pheromone receptor can determine the chemical response specificity of the entire sexual behavior sequence. science.gov For example, transgenic silkmoths expressing the pheromone receptor from the diamondback moth responded behaviorally to the diamondback moth's specific pheromone, (Z)-11-hexadecenal, a compound structurally related to octadecadienal (B8547390). science.govscience.gov This highlights that the molecular recognition between the aldehyde functional group and the specific amino acid residues within the receptor's binding pocket is the key determinant for initiating the complex behavioral program. While direct receptor studies for this compound are not extensively detailed, the established principles of aldehyde pheromone perception suggest a similar mechanism of high-fidelity, receptor-mediated signal transduction.

Enzyme-Substrate Dynamics in Metabolic Transformations

This compound, as an 18-carbon oxygenated fatty aldehyde (an octadecanoid), is subject to various metabolic transformations mediated by several enzyme families. These transformations are crucial for its biosynthesis and degradation, regulating its concentration and biological activity. The primary pathways for the metabolism of such polyunsaturated fatty acids (PUFAs) involve lipoxygenases (LOXs), cytochrome P450 (CYP) enzymes, and various synthases. acs.org

Lipoxygenases are key enzymes that incorporate molecular oxygen into PUFAs, leading to the formation of hydroperoxy fatty acids. oup.comnih.gov Specifically, 13-LOXs act on linoleic acid to produce 13-hydroperoxyoctadecadienoic acid (13-HPODE), a precursor for many oxylipins. oup.com This hydroperoxide can then be further metabolized. For example, hydroperoxide lyases can cleave the molecule to form shorter-chain aldehydes and other products. researchgate.net The enzymatic origin of these products is often confirmed by their high stereospecificity, such as the predominance of S-enantiomers. oup.com

The octadecanoid pathway, initially described in plants for the synthesis of jasmonic acid, outlines a series of enzymatic steps including oxidation, cyclization, and reduction that transform 18-carbon fatty acids. acs.orgfrontiersin.org Enzymes like allene (B1206475) oxide synthase (AOS) and hydroperoxide lyase (HPL) act on hydroperoxide intermediates to generate a diverse array of bioactive oxylipins. acs.orgresearchgate.net While the specific enzymes that directly use this compound as a substrate are part of this broader metabolic network, their precise kinetics and dynamics are an area of ongoing investigation.

| Enzyme Class | General Substrate | General Product | Relevance to Octadecadienal Metabolism |

|---|---|---|---|

| Lipoxygenase (LOX) | C18 Polyunsaturated Fatty Acids (e.g., Linoleic Acid) | Hydroperoxy Fatty Acids (e.g., 13-HPODE) | Initiates the oxidative cascade leading to various oxylipins, including aldehyde precursors. oup.com |

| Hydroperoxide Lyase (HPL) | Fatty Acid Hydroperoxides | Aldehydes and oxoacids | Potentially involved in the cleavage of hydroperoxide precursors to form aldehydes like octadecadienal. researchgate.net |

| Allene Oxide Synthase (AOS) | Fatty Acid Hydroperoxides | Allene oxides | A key enzyme in the jasmonate pathway, diverting hydroperoxides toward cyclic oxylipins. acs.orgfrontiersin.org |

| Alcohol Dehydrogenase (ADH) | Aldehydes | Alcohols | Likely involved in the reduction of the aldehyde group of this compound to its corresponding alcohol. |

| Aldehyde Dehydrogenase (ALDH) | Aldehydes | Carboxylic Acids | Catalyzes the oxidation of the aldehyde group to a carboxylic acid, a common detoxification and metabolic step. |

Regulation of Gene Expression by Oxylipin Signaling (e.g., 9-KODE, 13-KODE)

Oxylipins, the family to which this compound belongs, are potent signaling molecules that can modulate gene expression, particularly in response to stress and inflammation. nih.govfrontiersin.org Related compounds, such as 9-keto-octadecadienoic acid (9-KODE) and 13-keto-octadecadienoic acid (13-KODE), have been studied for their effects on cellular signaling pathways that culminate in altered gene transcription. researchgate.net

Research has shown that 13-KODE can exert significant anti-inflammatory effects by targeting key regulatory hubs of gene expression. researchgate.net In lipopolysaccharide (LPS)-stimulated macrophage cells, 13-KODE was found to inhibit the production of nitric oxide (NO) by suppressing the expression of the inducible nitric oxide synthase (iNOS) gene. researchgate.netresearchgate.net This suppression is achieved, at least in part, by inhibiting the activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net Specifically, 13-KODE prevents the nuclear translocation of NF-κB, a critical step for it to bind to DNA and activate the transcription of pro-inflammatory genes like iNOS, tumor necrosis factor (TNF-α), and interleukin-1β (IL-1β). researchgate.net

Furthermore, some oxylipins have been shown to influence genes related to cell growth and proliferation. For example, 13-KODE has been observed to reduce the expression of the c-myc gene, which plays a central role in cell cycle progression and apoptosis. researchgate.net This suggests that oxylipins can act as regulators of fundamental cellular processes by directly or indirectly influencing the transcriptional machinery. researchgate.netwikipedia.org The regulation of gene expression is a cornerstone of how cells respond to their environment, and oxylipins like the KODEs are important lipid-derived signals in this process. frontiersin.orgbyjus.com

| Signaling Molecule | Target Gene/Protein | Observed Effect | Cellular Pathway | Reference |

|---|---|---|---|---|

| 13-KODE | iNOS (gene) | Suppressed expression | Inflammation | researchgate.netresearchgate.net |

| 13-KODE | TNF-α, IL-1β (genes) | Suppressed expression | Inflammation | researchgate.net |

| 13-KODE | NF-κB (protein) | Inhibited nuclear translocation | NF-κB Signaling | researchgate.net |

| 13-KODE | MAPK (protein) | Inhibited activation | MAPK Signaling | researchgate.net |

| 13-KODE | c-myc (gene) | Decreased expression | Cell Cycle Regulation/Apoptosis | researchgate.net |

| 13-KODE | Nrf2, Heme oxygenase 1 (proteins) | Increased expression | Antioxidant Response | researchgate.net |

In Silico Modeling for Predicting Molecular Targets and Interactions

In silico modeling provides a powerful computational approach to predict and analyze the interactions between small molecules like this compound and their potential biological targets. etflin.com Techniques such as molecular docking and molecular dynamics (MD) simulations are used to forecast the binding affinity and stability of a ligand within the active site of a protein, such as an enzyme or a receptor. etflin.comresearchgate.net

This process often begins with identifying potential ligands from natural sources through methods like Gas Chromatography-Mass Spectrometry (GC-MS). etflin.comacs.org Once a compound like this compound or its close analogs (e.g., 9,17-Octadecadienal) is identified, its three-dimensional structure is used for computational screening. etflin.com Molecular docking studies can then be performed, where the ligand is virtually placed into the binding site of various target proteins. These targets could be enzymes involved in metabolic syndrome, receptors implicated in pheromone perception, or proteins central to inflammatory pathways. researchgate.net The software calculates a "docking score," which estimates the binding energy and predicts the most favorable binding pose of the ligand. acs.org

For instance, studies on other plant-derived fatty acids and aldehydes have used this approach to predict interactions with targets like peroxisome proliferator-activated receptor (PPAR) and various enzymes. nih.gov Following docking, MD simulations can be run to simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. researchgate.net These computational predictions are invaluable for generating hypotheses about the molecular mechanisms of action for compounds like this compound, guiding further experimental validation of its biological functions.

Future Directions and Research Opportunities for Octadeca 11,13 Dienal Studies

Discovery of Novel Octadecadienal (B8547390) Isomers and Their Biosynthetic Pathways

The discovery of new isomers of Octadeca-11,13-dienal is intrinsically linked to the exploration of diverse biological systems and their unique enzymatic machinery. The biosynthesis of these aldehydes is part of the broader octadecanoid pathway, which metabolizes 18-carbon polyunsaturated fatty acids like linoleic and α-linolenic acid. acs.org

Future research should focus on identifying novel lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes, which are central to the formation of these aldehydes. The initial step involves the LOX-catalyzed insertion of oxygen into a fatty acid precursor to form a hydroperoxide. jst.go.jp For instance, 13-lipoxygenases (13-LOXs) convert linoleic acid into 13-hydroperoxyoctadecadienoic acid (13-HPODE). wikipedia.org This intermediate can then be cleaved by HPL to yield a C12 and a C6 fragment, or it can be further metabolized by other enzymes into a variety of oxylipins. acs.org

The structural diversity of octadecadienal isomers found in nature suggests the existence of a wide array of biosynthetic enzymes with different positional and stereospecificity. acs.org Investigating understudied organisms, from marine bacteria to terrestrial plants and insects, is likely to reveal novel LOX and HPL variants, leading to the identification of previously uncharacterized octadecadienal isomers. For example, the jasmonate pathway in plants, which also starts from 13-hydroperoxides of C18 fatty acids, showcases the metabolic plasticity that can generate a wide range of signaling molecules from a common precursor. acs.orgjst.go.jp Exploring the genomes and transcriptomes of organisms known to produce related compounds could accelerate the discovery of these biosynthetic genes.

Advanced Structural Elucidation of Minor Components and Stereoisomers

A primary challenge in studying this compound is the precise structural characterization of its various isomers, which often occur in complex mixtures and at trace concentrations. The geometric configuration (E/Z) and the exact position of the double bonds are critical for biological activity, yet they are difficult to determine.

Advanced analytical techniques are paramount for overcoming these hurdles. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, some octadecadienal isomers are thermally labile and can isomerize during analysis, particularly those with (Z)-2, (Z)-3, or (E)-3 double bond configurations. researchgate.netsakura.ne.jp Future efforts must integrate multiple analytical platforms to ensure accurate identification.

Key Analytical Strategies for Structural Elucidation:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate geometric isomers without causing isomerization, which is a significant advantage over GC. researchgate.net Coupling HPLC with mass spectrometry (LC-MS) provides both separation and mass information.

Derivatization: For aldehydes that lack a strong chromophore for UV detection, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can dramatically increase detection sensitivity in HPLC-UV and LC-MS analyses. researchgate.net

Tandem Mass Spectrometry (MS/MS): In-silico fragmentation tools combined with MS/MS spectral libraries can help in the structural elucidation of unknown compounds found in complex matrixes. acs.org

A concerted approach, using HPLC for initial separation, followed by derivatization for sensitive detection and NMR for definitive structural confirmation of isolated components, will be essential for characterizing minor and novel stereoisomers.

Table 1: Analytical Techniques for Octadecadienal Isomer Elucidation

| Technique | Application | Advantages | Challenges | Citation |

|---|---|---|---|---|

| GC-MS | Separation and identification of volatile compounds. | High resolution and established libraries. | Potential for thermal isomerization of certain isomers. | researchgate.net, sakura.ne.jp |

| HPLC | Separation of non-volatile or thermally labile isomers. | Avoids isomerization; good for geometric isomer separation. | May require derivatization for sensitive detection. | researchgate.net |

| NMR | Definitive structural and stereochemical assignment. | Provides unambiguous structural information. | Requires relatively pure sample in sufficient quantity. | sakura.ne.jp |

| LC-MS | Separation coupled with mass analysis. | Sensitive detection and structural information. | Derivatization may be needed for some aldehydes. | researchgate.net |

| Derivatization | Enhances detection sensitivity for HPLC-UV/MS. | Allows for detection of nanogram amounts. | Adds an extra step to the analytical workflow. | researchgate.net |

Exploration of Uncharacterized Ecological and Biological Functions

While some octadecadienals are known sex pheromones in certain insect families like Sesiidae (clearwing moths), their full range of ecological and biological functions is far from understood. researchgate.netsakura.ne.jp The species-specific blends of different isomers are crucial for reproductive isolation, but the roles of these compounds beyond chemical communication are largely unexplored. acs.org

Future research should investigate other potential functions:

Defense Mechanisms: Lipids and their derivatives, including aldehydes, are known to be involved in protecting organisms from pathogens and predators. researchgate.net Studies have shown that related aldehydes possess antimicrobial properties against bacteria like Bacillus subtilis and Escherichia coli. researchgate.net Investigating the potential antimicrobial or antifungal activity of specific this compound isomers is a promising avenue.

Intra- and Interspecific Signaling: Beyond sex pheromones, these compounds could act as aggregation signals, trail markers, or alarm pheromones. They might also mediate interactions between different species (allelochemicals), such as between plants and herbivores or hosts and parasites. unibo.it

Physiological Regulation: In mammals, related 18-carbon fatty acid derivatives (octadecanoids) act as signaling molecules that can modulate inflammation, pain perception, and metabolic processes through receptors like PPARs. acs.orgvulcanchem.com Although not yet demonstrated for this compound itself, it is plausible that it or its metabolites could have roles in cellular signaling pathways in a variety of organisms.

Bioassay-guided fractionation of extracts from diverse biological sources, coupled with modern analytical techniques, will be key to uncovering these uncharacterized functions.

Development of Innovative Synthetic Routes for Specific Isomers

The study of this compound's biological activity is heavily reliant on the availability of pure, stereochemically-defined isomers to be used as standards and in bioassays. researchgate.netresearchgate.net Therefore, the development of efficient and highly stereoselective synthetic routes is a critical area of future research.

Existing methods often rely on the oxidation of corresponding octadecadienols, which are themselves prepared through multi-step sequences. researchgate.net Common strategies include:

Dess-Martin Oxidation: This method has been successfully used to convert octadecadien-1-ols to their corresponding aldehydes with limited isomerization. researchgate.netsakura.ne.jp

Wittig Olefination: The Wittig reaction and its variations (e.g., Schlosser modification) are powerful tools for creating specific double bond geometries (E or Z). acs.orgresearchgate.net

Alkyne Chemistry: Acetylene coupling reactions followed by stereoselective reduction (e.g., using Lindlar's catalyst for Z-alkenes or sodium in liquid ammonia (B1221849) for E-alkenes) are fundamental in building the carbon backbone with the correct double bond configuration. sakura.ne.jpresearchgate.net

Future synthetic innovations should aim for higher efficiency, scalability, and stereocontrol. This could involve exploring modern catalytic methods, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) and olefin metathesis, to construct the dienal skeleton more directly. researchgate.net The development of modular synthetic strategies, where different fragments can be combined to quickly generate a library of isomers, would significantly accelerate the pace of biological and ecological research.

Integration of Omics Data for Comprehensive Systems-Level Understanding

To move beyond the study of individual molecules and pathways, future research must embrace a systems biology approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics (including lipidomics)—offers a powerful framework for understanding the complete picture of this compound metabolism and function. nih.govuni-heidelberg.de

A multi-omics approach would enable researchers to:

Link Genes to Metabolites: By correlating the expression levels of candidate biosynthetic genes (e.g., LOX, HPL) from transcriptomic data with the measured concentrations of specific octadecadienal isomers from metabolomic analyses, researchers can functionally annotate genes and map out entire biosynthetic networks. uni-heidelberg.de

Uncover Regulatory Mechanisms: Analyzing how environmental stimuli (e.g., pathogenic infection, developmental stage) affect the transcriptome and metabolome can reveal the regulatory circuits that control octadecadienal production. jst.go.jpuni-heidelberg.de

Identify Downstream Effects: Observing how the presence of a specific octadecadienal isomer impacts the broader proteome and metabolome of a target organism can help identify its receptors, signaling pathways, and ultimate biological functions.

This integrative methodology, which uses genome-scale models as a scaffold to interpret multi-layered data, has the potential to transform our understanding from a linear view of biosynthesis to a dynamic, systems-level appreciation of how these molecules function within a complex biological context. uni-heidelberg.de

Q & A

Q. What are the optimal synthetic routes for producing high-purity Octadeca-11,13-dienal, and how can isomer formation be minimized during synthesis?

- Methodological Answer : Synthesis of this compound requires careful control of reaction conditions to avoid unwanted isomerization. Techniques such as catalytic hydrogenation under inert atmospheres and low-temperature Wittig reactions can minimize double-bond migration. Purity can be assessed via gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How can researchers reliably identify and quantify this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is recommended for sensitive detection. Prior sample preparation, including solid-phase extraction (SPE) or derivatization (e.g., silylation), enhances recovery rates. Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) improve quantification accuracy .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound isomers?

- Methodological Answer : High-resolution NMR (e.g., 2D NOESY or COSY) can differentiate between cis and trans configurations at the 11,13-diene positions. Infrared (IR) spectroscopy combined with computational modeling (DFT calculations) provides additional validation of geometric isomerism .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the isomerization dynamics of this compound during prolonged storage or experimental workflows?

- Methodological Answer : Kinetic studies using Arrhenius plots under controlled environments (e.g., varying temperatures and solvents) can elucidate isomer stability. Accelerated aging experiments coupled with HPLC-UV monitoring reveal degradation pathways. Statistical tools like principal component analysis (PCA) help correlate environmental factors with isomer ratios .

Q. What mechanistic insights explain the biological activity of this compound in model organisms, and how can conflicting data from in vitro vs. in vivo assays be reconciled?

- Methodological Answer : Comparative metabolomics and transcriptomics in model systems (e.g., C. elegans or zebrafish embryos) can identify target pathways. Contradictions between in vitro and in vivo results may arise from bioavailability or metabolite interference. Dose-response studies with pharmacokinetic modeling (e.g., compartmental analysis) clarify bioactivity thresholds .

Q. How can researchers design experiments to resolve contradictions in reported binding affinities of this compound with lipid-binding proteins?

- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide direct measurements of binding kinetics and thermodynamics. Standardizing buffer conditions (pH, ionic strength) and using recombinant proteins with verified purity reduce variability. Meta-analysis of existing data with sensitivity testing identifies outlier methodologies .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in high-throughput screening assays?

- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism or R’s drc package are optimal. Bootstrap resampling accounts for heteroscedasticity, while false discovery rate (FDR) corrections adjust for multiple comparisons in omics datasets .

Q. How should researchers address variability in this compound’s volatility during gas-phase analytical procedures?

- Methodological Answer : Cold trapping or on-column focusing during GC analysis minimizes volatility-related losses. Internal standards with similar physicochemical properties (e.g., fatty acid methyl esters) normalize recovery rates. Replicate injections and blank subtraction correct for instrument drift .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across laboratories?

- Methodological Answer : Detailed Standard Operating Procedures (SOPs) for synthesis, including solvent batch verification and reaction monitoring (e.g., TLC/Rf values), are critical. Interlaboratory validation via round-robin studies and open-access data sharing (e.g., via Zenodo or Figshare) enhances reproducibility .

Q. How can researchers ethically navigate data discrepancies when publishing studies on this compound’s environmental toxicity?

- Methodological Answer : Transparent reporting of raw data, including negative results, in supplementary materials is essential. Pre-registration of study designs on platforms like Open Science Framework (OSF) reduces publication bias. Collaborative reanalysis with independent labs addresses unresolved contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.